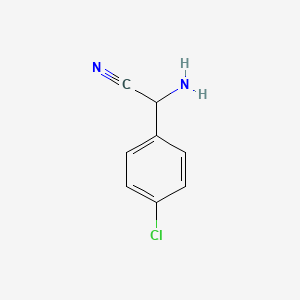
Amino(4-chlorophenyl)acetonitrile
Descripción general
Descripción
“Amino(4-chlorophenyl)acetonitrile” is a chemical compound that contains an amino group (-NH2) and a nitrile group (-CN) attached to a 4-chlorophenyl group . It’s a derivative of acetonitrile, a colorless liquid that is unstable at room temperature due to the incompatibility of the amine nucleophile and the nitrile electrophile .
Molecular Structure Analysis
The molecular structure of “Amino(4-chlorophenyl)acetonitrile” consists of an amino group (-NH2) and a nitrile group (-CN) attached to a 4-chlorophenyl group . The exact structure can be represented by the SMILES stringClc1ccc(CC#N)cc1 .
Aplicaciones Científicas De Investigación
Isoindoline and Pyrrolidine Derivatives
Researchers have successfully synthesized five-membered heterocycles, including isoindoline and pyrrolidine derivatives, using amino(4-chlorophenyl)acetonitrile. These compounds exhibit interesting properties and find applications in materials science, drug discovery, and catalysis .
Electrochemical Sensors and Biosensors
Researchers have explored amino(4-chlorophenyl)acetonitrile as a platform for developing electrochemical sensors and biosensors. By immobilizing enzymes or other recognition elements on its surface, they can detect specific analytes (such as glucose, DNA, or proteins) with high sensitivity. These sensors have applications in environmental monitoring, medical diagnostics, and food safety.
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that Amino(4-chlorophenyl)acetonitrile may also interact with various biological targets.
Mode of Action
It is known that similar compounds can act as nucleophiles . This suggests that Amino(4-chlorophenyl)acetonitrile might interact with its targets through nucleophilic attack, leading to changes in the target molecules.
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Amino(4-chlorophenyl)acetonitrile may also influence a variety of biochemical pathways and their downstream effects.
Result of Action
Similar compounds have been reported to show inhibitory activity against various viruses . This suggests that Amino(4-chlorophenyl)acetonitrile might also have antiviral effects at the molecular and cellular levels.
Action Environment
It is known that similar compounds can be unstable at room temperature due to the incompatibility of the amine nucleophile and the nitrile electrophile . This suggests that the action of Amino(4-chlorophenyl)acetonitrile might also be influenced by environmental factors such as temperature.
Propiedades
IUPAC Name |
2-amino-2-(4-chlorophenyl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUKOLRHHAJVST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


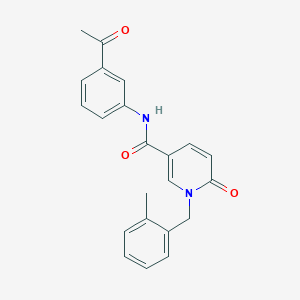
![Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2690582.png)
![[(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2690583.png)
![2-Chloro-N-[[(2R,3S)-1-methyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidin-3-yl]methyl]propanamide](/img/structure/B2690584.png)
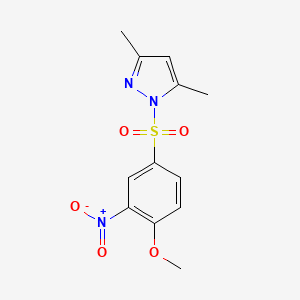

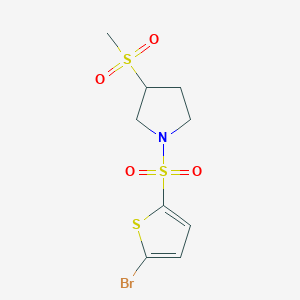
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2690591.png)

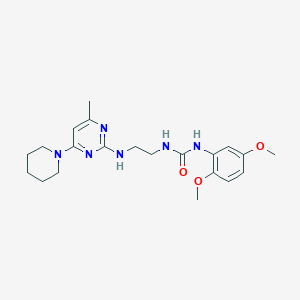
![S-(3,5-dimethyl-1,2-oxazol-4-yl)-2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2690594.png)
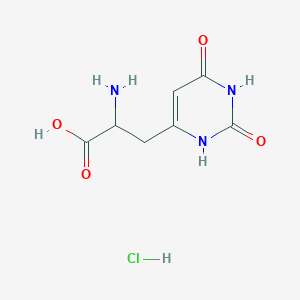
![2-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2690596.png)